2-(2-Bromopropyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromopropyl)naphthalene is an organic compound with the molecular formula C13H13Br It is a derivative of naphthalene, where a bromopropyl group is attached to the second carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromopropyl)naphthalene can be synthesized through a multi-step process. One common method involves the bromination of naphthalene to form 2-bromonaphthalene, followed by a Friedel-Crafts alkylation reaction with 1-bromopropane. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopropyl)naphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of 2-(2-hydroxypropyl)naphthalene or other substituted derivatives.
Oxidation: Formation of 2-(2-oxopropyl)naphthalene.
Reduction: Formation of 2-propylnaphthalene.
Scientific Research Applications
2-(2-Bromopropyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(2-Bromopropyl)naphthalene in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or radical, depending on the reaction conditions. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond . In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products .
Comparison with Similar Compounds
Similar Compounds
2-Bromonaphthalene: A precursor in the synthesis of 2-(2-Bromopropyl)naphthalene.
2-(3-Bromopropyl)naphthalene: A structural isomer with the bromopropyl group attached to the third carbon of the naphthalene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the bromopropyl group affects the compound’s electronic properties and steric interactions, making it distinct from its isomers and other brominated naphthalene derivatives .
Properties
Molecular Formula |
C13H13Br |
---|---|
Molecular Weight |
249.15 g/mol |
IUPAC Name |
2-(2-bromopropyl)naphthalene |
InChI |
InChI=1S/C13H13Br/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9-10H,8H2,1H3 |
InChI Key |
DSZVHHSWRZEFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.